2-Sulfanylanthracene-9,10-dione
Description
Properties
CAS No. |
13354-38-6 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7,17H |
InChI Key |
WUWVLTIKBWZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
Synonyms |
2-Mercapto-9,10-anthraquinone |
Origin of Product |
United States |
The Enduring Significance of the Anthracene 9,10 Dione Scaffold
The anthracene-9,10-dione, or anthraquinone (B42736), scaffold is a privileged chemical structure with a long history of utility across various scientific disciplines. nih.gov This three-ring aromatic system is not only found in nature but is also synthetically accessible, making it a versatile template for chemical modification. lew.rowikipedia.org Its derivatives are integral to a wide array of applications, from industrial dyes and pigments to advanced materials and, most notably, pharmaceuticals. nih.govwikipedia.orgmdpi.com
In the realm of medicinal chemistry, the anthraquinone core is the foundation for several clinically used anticancer agents, including doxorubicin, daunorubicin, and mitoxantrone. nih.gov The planar nature of the anthraquinone system allows it to intercalate into DNA, a mechanism that contributes to its cytotoxic effects against cancer cells. nih.govliberty.edu Furthermore, anthraquinone derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. lew.roliberty.edunih.govnih.govresearchgate.net This wide-ranging bioactivity has spurred continuous research into novel derivatives with improved efficacy and selectivity. nih.govnih.gov
An Overview of 2 Sulfanylanthracene 9,10 Dione and Its Relatives in Scientific Inquiry
Pathways to Incorporate Sulfur on the Anthracene-9,10-dione Core
The functionalization of the relatively inert anthraquinone core with sulfur-containing moieties can be achieved through several distinct chemical strategies. The choice of method often depends on the desired substitution pattern and the nature of the sulfur functionality to be introduced.
Nucleophilic Substitution Reactions with Sulfur Nucleophiles
One of the most common and direct methods for forging a carbon-sulfur bond on the anthraquinone framework is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a halogenated anthraquinone precursor with a sulfur-based nucleophile.
The reaction of haloanthraquinones with thiolate reagents is a versatile method for synthesizing sulfanylated anthracene-9,10-diones. For instance, 1-chloroanthraquinone can react with 4-hydroxythiophenol in the presence of potassium hydroxide (B78521) and ethylene (B1197577) glycol at elevated temperatures to yield 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion displaces the chloride.
Similarly, the synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones has been reported, highlighting the potential to introduce multiple sulfur substituents. acs.org The use of dihalogenated anthraquinones as starting materials allows for the preparation of bis(sulfanyl) derivatives. These reactions are crucial for creating building blocks for more complex molecules, including those with potential biological activity. nih.govacs.org The reactivity of halogens in these substitution reactions is often enhanced by the presence of electron-withdrawing groups on the anthraquinone core. nih.gov
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 1-Chloroanthraquinone | 4-Hydroxythiophenol/KOH | 1-(4-Hydroxyphenylthio)anthracene-9,10-dione | lew.ro |
| Halogenated Anthraquinone | Thiolate Reagents | Symmetrical 1,5-bis-thio-substituted anthraquinones | acs.org |
Direct thiolation of the anthracene-9,10-dione nucleus without a leaving group like a halogen presents significant challenges. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic rings towards electrophilic attack, but also influences the regioselectivity of nucleophilic attack. colab.ws The introduction of substituents can further complicate the reactivity and regiochemical outcome of thiolation reactions. nih.gov For instance, the presence of certain groups can direct incoming nucleophiles to specific positions or deactivate the ring system towards substitution.
A study on the synthesis of a novel thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, from 1-chloroanthraquinone and 4-hydroxythiophenol illustrates a successful regioselective synthesis. lew.ro However, achieving regioselectivity in direct thiolation reactions on an unsubstituted or differently substituted anthraquinone ring remains a complex task requiring careful control of reaction conditions and potentially the use of directing groups.
Electrophilic Sulfonylation Pathways
Electrophilic sulfonylation offers an alternative route to introduce sulfur functionality, typically in the form of sulfonic acid groups (-SO3H). The sulfonation of anthracene-9,10-dione is a classic example of electrophilic aromatic substitution on this ring system.
The reaction of anthracene-9,10-dione with sulfuric acid or oleum (B3057394) leads to the formation of sulfonic acid derivatives. nih.gov The position of sulfonation is highly dependent on reaction conditions. For instance, non-catalytic sulfonation of anthracene-9,10-dione tends to occur at the β-position (e.g., position 2) due to the steric hindrance at the α-position (peri-position) from the carbonyl groups. colab.ws In contrast, nitration, which involves a less bulky electrophile, preferentially occurs at the α-position. colab.ws
The sulfonation of anthracene (B1667546) with sulfur trioxide-dioxane complex has been studied, revealing that substitution can occur at the α-, β-, and meso- (9,10) positions, with the distribution of isomers being sensitive to the reaction conditions. researchgate.net These sulfonic acid derivatives can then be further functionalized, serving as versatile intermediates in the synthesis of other substituted anthraquinones.
Radical Reactions Involving Sulfur Species and the Anthracene Nucleus
Radical reactions provide another avenue for the C-S bond formation on the anthracene core. While less common than nucleophilic or electrophilic methods, radical pathways can offer unique reactivity and selectivity. For example, the reaction of amino-9,10-anthracenediones with diazonium salts can be used to introduce dithiocarbamate (B8719985) functionalities. researchgate.net This suggests the potential for radical intermediates in the functionalization of the anthraquinone skeleton.
Multi-Step Synthesis of Functionalized Sulfanylated Anthracene-9,10-dione Derivatives
The synthesis of more complex, functionalized sulfanylated anthracene-9,10-dione derivatives often requires multi-step synthetic sequences. An initial substitution or functionalization can be followed by further modifications to build up molecular complexity.
A common strategy involves the initial introduction of a sulfur-containing group, which can then be chemically transformed. For example, a sulfanyl (B85325) group could be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and potential applications of the molecule.
Furthermore, the synthesis of anthracene derivatives often involves the reduction of the corresponding anthraquinone. nih.govbeilstein-journals.orgbeilstein-journals.org This allows for functionalization to be carried out on the less reactive anthraquinone core, followed by reduction to the anthracene system, which can then undergo different types of reactions, such as Diels-Alder cycloadditions. researchgate.netmdpi.comjksus.orgresearchgate.netresearchgate.net For instance, 2,3-disubstituted anthracenes have been produced by functionalizing the corresponding anthraquinone followed by reduction with sodium borohydride. nih.govbeilstein-journals.org
| Synthetic Strategy | Key Intermediates | Final Product Type | Reference |
|---|---|---|---|
| Functionalization followed by reduction | Substituted Anthraquinone | Substituted Anthracene | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Diels-Alder reaction of anthracene derivatives | Substituted Anthracene | Cycloadducts | researchgate.netmdpi.comjksus.orgresearchgate.netresearchgate.net |
Optimization of Synthetic Conditions for Enhanced Yield and Stereocontrol
The efficiency of synthesizing thio-substituted anthracene-9,10-diones and their analogs is highly dependent on the optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst, and reaction time play a crucial role in maximizing product yield and, where applicable, controlling stereochemistry.
For instance, in the synthesis of 4-substituted 9,10-anthraquinones via the Ullmann reaction, specific conditions such as heating to 90 °C in an aqueous medium with a ferrous sulfate (B86663) catalyst are employed researchgate.net. The cyclocondensation reactions to form anthrathiophenediones are effectively carried out by heating the reactants briefly in ethanol (B145695) researchgate.net. In other contexts, such as the Diels-Alder reaction of 9-substituted anthracenes, toluene (B28343) was found to be the optimal solvent under conventional heating conditions researchgate.net.
The table below summarizes various reaction conditions reported for the synthesis of anthracene-9,10-dione derivatives, illustrating the diversity of approaches to optimize these transformations.
| Reaction Type | Solvent | Temperature | Catalyst/Reagents | Key Findings |
| Ullmann Coupling researchgate.net | Water | 70-90 °C | Ferrous sulfate | Synthesis of 4-amino-substituted anthraquinones. |
| Cyclocondensation researchgate.net | Ethanol | Heating | Na₂S | Efficient formation of fused thiophene (B33073) and thiopyran rings. |
| Diels-Alder Reaction researchgate.net | Toluene | Heating | None specified | Toluene under conventional heating provided the best results for regioselectivity. |
| Suzuki-Miyaura Cross-Coupling nih.gov | Not specified | Not specified | Palladium catalyst | Used for the synthesis of 2,6-disubstituted anthracenes. |
While stereocontrol is not a factor in the synthesis of the planar this compound, it becomes critical in the synthesis of more complex, three-dimensional sulfur-containing heterocyclic analogs. For example, catalytic asymmetric ring-closing C-H amination has been used to produce chiral 1,2,5-thiadiazolidine-1,1-dioxides with high enantioselectivity, demonstrating that modern catalytic methods can achieve high levels of stereocontrol in the synthesis of sulfur-containing heterocycles. organic-chemistry.org
Computational Assistance in Synthetic Pathway Design and Mechanistic Elucidation
Computational chemistry has become an indispensable tool in the development of synthetic routes for complex molecules like thio-substituted anthracene-9,10-diones. Theoretical calculations help to elucidate reaction mechanisms, predict the feasibility of synthetic pathways, and understand the electronic properties of the target molecules. nih.govrsc.orgrsc.org
Density Functional Theory (DFT) is a frequently employed method. For example, DFT calculations have been used to investigate the electronic structure of new 9,10-anthraquinone derivatives featuring thiophene side arms rsc.org. These studies provide insights into the molecule's redox properties, which are crucial for applications in molecular electronics rsc.org. In another study, DFT methods were used to explore the mechanism and regioselectivity of the Diels-Alder reaction involving a substituted anthracene, confirming experimental observations researchgate.net.
Molecular docking simulations are another powerful computational technique, particularly when the target molecule is intended for a biological application. These simulations can predict how a molecule will bind to a specific protein target, guiding the design of more potent and selective compounds. nih.govrsc.org For instance, computational studies, including molecular docking, were integral in the design and synthesis of new coumarin (B35378) derivatives targeting the InhA enzyme in Mycobacterium tuberculosis rsc.org.
The application of computational methods in the study of anthracene derivatives is summarized below.
| Computational Method | Application | Subject of Study | Reference |
| Density Functional Theory (DFT) | Investigation of electronic structure and redox properties. | Thiophene-terminated 9,10-anthraquinone derivatives. | rsc.org |
| Density Functional Theory (DFT) | Exploration of reaction mechanism and regioselectivity. | Diels-Alder reaction of 9-(methoxymethyl)anthracene. | researchgate.net |
| B3LYP/6-31++G(d,p) level of theory | Determination of 3D geometries and electronic properties. | Novel quinoline-anthracene conjugates. | nih.gov |
| Molecular Docking | Investigation of binding conformations and interactions with enzymes. | Quinoline-anthracene conjugates with various enzymes. | nih.gov |
| Molecular Docking | Elucidation of binding modes within an enzyme active site. | Coumarin derivatives targeting InhA enzyme. | rsc.org |
These computational approaches provide a deeper understanding of the chemical processes and molecular properties, enabling a more rational design of synthetic targets and methodologies for producing compounds like this compound and its analogs.
Vibrational Spectroscopy Applications (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of anthraquinone derivatives, FTIR spectra provide characteristic vibrational frequencies for key structural motifs.
For instance, a new anthraquinone derivative, 1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone, was synthesized and its structure confirmed using experimental and theoretical vibrational spectroscopy. researchgate.net The experimental FT-IR spectrum of this new derivative provides a clear example of how this technique is applied to characterize such compounds. researchgate.net The analysis of anthraquinone analogs, such as 1-(4-aminophenylthio)anthracene-9,10-dione and 1-(4-chlorophenylthio)anthracene-9,10-dione, also heavily relies on FTIR for structural elucidation. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Anthraquinone Derivatives |
| C=O stretching (quinone) | 1670-1690 |
| C=C stretching (aromatic) | 1580-1600 |
| C-S stretching | 600-700 |
| N-H stretching (if present) | 3300-3500 |
| C-H stretching (aromatic) | 3000-3100 |
Note: The exact wavenumbers can vary depending on the specific substituents on the anthraquinone core.
Nuclear Magnetic Resonance Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is indispensable for determining the precise arrangement of hydrogen atoms within a molecule. This technique provides information on the chemical environment, connectivity, and stereochemistry of the protons.
In the study of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a bridged anthracene derivative, ¹H NMR spectroscopy was crucial for elucidating its molecular structure. mdpi.com The computed NMR chemical shifts for this compound showed excellent correlation with the experimental data, with R² values ranging from 0.9705 to 0.9884, confirming the accuracy of the structural assignment. mdpi.com Similarly, the characterization of a new anthraquinone derivative involved the use of NMR techniques to establish its most stable molecular structure. researchgate.net
| Proton Environment | Typical Chemical Shift (δ, ppm) for Anthraquinone Derivatives |
| Aromatic protons | 7.5 - 8.5 |
| Protons adjacent to the sulfur atom | Varies depending on the substituent |
| Protons of alkyl or other side chains | Varies depending on the specific group |
High-Resolution Mass Spectrometry Techniques (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of a molecule with high accuracy and precision. This is achieved by measuring the mass-to-charge ratio of ions.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Studies (e.g., UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and luminescent properties of molecules. These techniques provide insights into the energy levels of the electronic states and the efficiency of light emission.
The UV/Visible spectrum of 9,10-Anthracenedione is available in the NIST WebBook, showcasing the characteristic absorption bands of the anthraquinone core. nist.gov The study of co-crystals of pyrene (B120774) and 9,10-diphenylanthracene (B110198) revealed blue photoluminescence, demonstrating the utility of fluorescence spectroscopy in characterizing the emissive properties of anthracene derivatives. mdpi.com
| Spectroscopic Parameter | Typical Values for Anthraquinone Derivatives |
| λmax (UV-Vis) | 250-400 nm |
| Emission Wavelength (Fluorescence) | Varies significantly with substitution |
| Quantum Yield | Dependent on the specific derivative and its environment |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry, are used to study the redox behavior of molecules. This technique provides information on the oxidation and reduction potentials, which are crucial for applications in areas like electrocatalysis and molecular electronics.
The electrochemical behavior of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, an analogue of the core molecule of anthracycline antibiotics, was investigated using cyclic voltammetry. researchgate.net This study revealed that in both pure and aqueous dimethyl formamide, the compound undergoes two successive one-electron reductions. researchgate.net At a neutral pH of 7.00, a cyclic voltammogram of a 1mM solution in pure water was recorded. researchgate.net Furthermore, research on the electrochemical polymerization of 9,10-phenanthrenequinone demonstrated its interesting redox properties, which are suitable for applications in biosensors and supercapacitors. mdpi.comresearchgate.net
| Electrochemical Parameter | Significance for Anthraquinone Derivatives |
| Reduction Potential (Epc) | Indicates the ease of accepting electrons |
| Oxidation Potential (Epa) | Indicates the ease of losing electrons |
| Reversibility | Provides information on the stability of the redox species |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. fzu.cz It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. fzu.cz
The crystal structure of a 1:1 co-crystal of 2-bromonaphthalene-1,4-dione (B50910) and 1,8-dihydroxyanthracene-9,10-dione has been determined, revealing details about the molecular packing and hydrogen bonding interactions. nih.gov Similarly, the molecular structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid was elucidated using single-crystal X-ray diffraction analysis. mdpi.com This technique confirmed the aerobic oxidation of an aldehyde to the corresponding carboxylic acid. mdpi.com
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of synthesized compounds and for pharmacokinetic studies.
Theoretical and Computational Investigations of Sulfanylanthracene 9,10 Dione Systems
Quantum Mechanical Calculation Methods
Quantum mechanical methods are fundamental to modern chemistry, allowing for the detailed calculation of molecular properties from first principles or by using electron density.
Ab initio molecular dynamics simulations, which are based on first-principles calculations, are powerful tools for investigating atomic and electronic structures. aps.org These methods solve the electronic Schrödinger equation without empirical parameters, offering a high degree of theoretical rigor. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. Restricted Hartree-Fock (RHF) is used for closed-shell systems.
The basis set, such as the Pople-style 6-31G**, defines the set of mathematical functions used to build the molecular orbitals. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals, while the asterisks () indicate the addition of polarization functions on both heavy (non-hydrogen) and hydrogen atoms. These polarization functions provide greater flexibility in describing the electron distribution, which is crucial for accurately modeling bonding and anisotropic effects in molecules containing heteroatoms like sulfur and oxygen. While computationally intensive, RHF/6-31G calculations can yield reliable optimized geometries and electronic properties for ground-state molecules.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. youtube.com Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. The accuracy of a DFT calculation depends on the chosen functional, which approximates the exchange-correlation energy—the most complex component of the electron-electron interaction. youtube.com
For anthraquinone (B42736) derivatives, DFT is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties. youtube.com Functionals like B3LYP or the more modern ωB97X-V, which includes dispersion corrections, are commonly used in conjunction with basis sets similar to those in ab initio calculations. youtube.com These calculations are essential for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Semi-Empirical Molecular Orbital Methods (e.g., AMI, PM3, MNDO)
Semi-empirical methods offer a computationally faster alternative to ab initio and DFT techniques, making them suitable for very large molecular systems. wikipedia.org These methods are built upon the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgwustl.edu Key approximations include the Neglect of Diatomic Differential Overlap (NDDO), which significantly reduces the number of two-electron integrals that need to be computed. wustl.edu
Methods like Austin Model 1 (AM1), Parameterized Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) fall under this category. They have been successfully used to optimize the ground-state geometries of various substituted anthraquinones. researchgate.net While their results can be less accurate if the molecule under study differs significantly from the molecules used for their parameterization, they are valuable tools for initial geometric optimizations and for studying large series of related compounds. wikipedia.org
Molecular Dynamics and Docking Simulations for Intermolecular Interactions
To understand how 2-sulfanylanthracene-9,10-dione might function in a biological context, molecular dynamics (MD) and docking simulations are employed. These computational techniques model the interactions between a small molecule (ligand) and a larger macromolecule, such as DNA or a protein.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. Following docking, MD simulations can be run to study the dynamic stability of the ligand-receptor complex over time, providing insights into the conformational changes and specific interactions that stabilize the binding. For example, molecular modeling of other disubstituted anthracene-9,10-diones has been used to examine their DNA-binding properties. nih.gov Such studies have postulated that the side chains of these molecules can occupy both the major and minor grooves of the DNA helix, a mode of binding that may be crucial to their biological activity. nih.gov
Electronic Structure Analysis and Reactivity Descriptors
The electronic nature of a molecule is key to its chemical behavior. Computational methods provide critical descriptors, such as the energies of the frontier molecular orbitals, that help predict this behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and often corresponds to absorption of light at longer wavelengths.
The introduction of a sulfanyl (B85325) group (-SH) at the 2-position of the anthraquinone core is expected to significantly perturb the electronic structure. DFT calculations on related systems demonstrate the effect of sulfur substitution. For the parent 9,10-anthraquinone (AQ), the HOMO and LUMO energies have been calculated to be -6.99 eV and -2.79 eV, respectively, resulting in an energy gap of 4.2 eV. researchgate.net In a model system where thiophene (B33073) rings are coupled to the anthraquinone core (AQTh), the HOMO is destabilized (raised in energy) to -5.88 eV, while the LUMO is only slightly affected (-2.78 eV). researchgate.net This leads to a marked reduction in the HOMO-LUMO gap to 3.1 eV. researchgate.net This trend indicates that the sulfur substituent acts as an electron-donating group, raising the energy of the HOMO and making the molecule more susceptible to electronic excitation.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| 9,10-Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |
| Anthraquinone-Thiophene Derivative (AQTh) | -5.88 | -2.78 | 3.10 |
Ionization Potentials and Electron Affinities in Relation to Chemical Reactivity
Ionization potential (IP) and electron affinity (EA) are fundamental molecular properties that are crucial in determining the chemical reactivity of a compound. IP, the energy required to remove an electron, and EA, the energy released upon gaining an electron, are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. rsc.org These parameters are indicative of a molecule's ability to act as an electron donor or acceptor, which is central to its role in chemical reactions.
A study on donor-acceptor compounds with an anthraquinone acceptor unit substituted at the 1- or 2-position with electron-donating groups revealed that it is possible to achieve a nearly constant electron affinity (around 3.5 eV) while varying the ionization potential (from approximately 5.10 eV to 5.80 eV). nih.gov The position of the substituent also plays a role, with 2-substituted anthraquinones generally exhibiting systematically higher oxidation potentials compared to their 1-substituted counterparts. nih.gov
Furthermore, computational studies on dihydroxyanthraquinones have demonstrated that functionalization with electron-withdrawing groups like cyano (CN) or electron-donating halogens can systematically alter IP and EA values. acs.org For example, CN functionalization tends to increase both IP and EA. acs.org These findings suggest that the sulfanyl group (-SH) in this compound, being a weak electron-donating group, would be expected to lower the ionization potential compared to unsubstituted anthraquinone, thereby enhancing its electron-donating capacity.
The table below presents a compilation of theoretically calculated ionization potentials and electron affinities for a selection of substituted anthraquinone derivatives, illustrating the impact of different functional groups.
| Compound | Substituent(s) | Ionization Potential (eV) | Electron Affinity (eV) |
| Anthrarufin | 1,5-dihydroxy | 8.238 | 1.881 |
| Chrysazin | 1,8-dihydroxy | 8.178 | 1.881 |
| Quinizarin | 1,4-dihydroxy | 7.868 | 1.881 |
| 2F-Anthrarufin | 1,5-dihydroxy, 2-fluoro | - | - |
| 4F-Anthrarufin | 1,5-dihydroxy, 4-fluoro | - | - |
| 2Cl-Anthrarufin | 1,5-dihydroxy, 2-chloro | - | - |
| 4Cl-Anthrarufin | 1,5-dihydroxy, 4-chloro | - | - |
| 2CN-Anthrarufin | 1,5-dihydroxy, 2-cyano | - | - |
| 4CN-Anthrarufin | 1,5-dihydroxy, 4-cyano | - | - |
Data adapted from theoretical studies on functionalized dihydroxyanthraquinones. acs.org Specific values for all derivatives were not provided in the source.
Mechanistic Insights Derived from Computational Chemistry
Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Reaction Pathway and Transition State Analysis
While a specific reaction pathway and transition state analysis for this compound is not documented, computational studies on related systems provide a framework for understanding its potential reactivity. For example, the addition of thiols to quinones has been a subject of theoretical investigation. mdpi.com DFT calculations on the addition of cysteine thiol to dopaquinone (B1195961) revealed a multi-step mechanism involving the initial coordination of the thiolate, followed by migration and proton rearrangements, with calculated activation barriers for key steps. mdpi.com
Such studies highlight the complexity of reactions involving sulfur nucleophiles and quinone systems. A similar approach could be applied to model the reactions of this compound, for instance, in its dimerization or its interaction with other molecules. The sulfanyl group can act as a nucleophile or a radical scavenger, and computational modeling could elucidate the preferred reaction pathways and the structures of the corresponding transition states.
Prediction of Bond Strengths and Cleavage Events
The prediction of bond strengths and the likelihood of bond cleavage are critical for understanding the stability and degradation pathways of a molecule. Bond dissociation energy (BDE) is a key parameter in this context, representing the enthalpy change associated with the homolytic cleavage of a bond. nih.gov
Theoretical calculations have been employed to estimate the BDEs of various bonds in organic molecules. For sulfur-containing compounds, the strength of the C-S and S-H bonds is of particular interest. Studies have shown that C-S bonds are significantly weaker than C-O bonds. acs.org The BDE of an S-H bond in aromatic thiols is also a crucial factor in their antioxidant activity. nih.gov
In the context of this compound, the C-S bond connecting the sulfanyl group to the anthraquinone core and the S-H bond of the thiol itself would be the most susceptible to cleavage. Thermochemical calculations on unsubstituted anthraquinone anions have suggested that the dianions are relatively stable in solution, providing a basis for assessing the stability of substituted derivatives. acs.org
The following table provides representative calculated bond dissociation energies for C-S and S-H bonds in related organic sulfur compounds.
| Bond | Compound Type | Typical Bond Dissociation Energy (kcal/mol) |
| C-S | Thioanisole | ~73 |
| S-H | Thiophenol | ~80 |
These are general values and the specific BDEs for this compound would depend on the specific computational method and the local chemical environment.
Quantitative Structure-Activity Relationships (QSAR) Based on Theoretical Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are built using molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Theoretical molecular descriptors, derived from computational chemistry, are particularly powerful as they can provide insights into the electronic, steric, and thermodynamic properties of molecules.
For anthraquinone derivatives, QSAR studies have been successfully applied to understand and predict their activity in various contexts, including as enzyme inhibitors and cytotoxic agents. nih.govresearchgate.net These studies often employ a range of descriptors such as:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters from comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). nih.govnih.gov
Topological Descriptors: Indices that describe the connectivity of the molecule.
A 3D-QSAR study on a series of anthraquinone derivatives as phosphoglycerate mutase 1 (PGAM1) inhibitors yielded robust models with good predictive abilities. nih.govnih.gov The contour maps generated from these models highlighted the regions around the anthraquinone scaffold where steric bulk or specific electronic properties were favorable or unfavorable for activity, providing a guide for the design of new, more potent inhibitors. nih.gov
While a specific QSAR model for this compound has not been reported, the principles and descriptors used in studies of other anthraquinones are directly applicable. By calculating a set of theoretical molecular descriptors for this compound, its potential activity could be predicted based on existing QSAR models for related compounds.
The table below lists some of the common theoretical molecular descriptors used in QSAR studies of anthraquinone derivatives.
| Descriptor Type | Examples |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
| Steric | Molecular Volume, Surface Area, CoMFA Steric Fields |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy of Solvation |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
Structure Activity Relationship Sar Studies of Sulfur Containing Anthracene 9,10 Diones
Positional Isomerism and Substituent Effects on Reactivity and Intermolecular Interactions
The chemical reactivity and physical properties of anthracene-9,10-dione derivatives are significantly influenced by the nature and position of their substituents. These modifications can alter the electronic distribution within the aromatic system, thereby affecting their interaction with biological targets and other molecules.
Influence of Thioether versus Sulfonyl Linkages on Electronic Distribution
The introduction of sulfur-containing functional groups, such as thioethers (-S-) and sulfonyls (-SO2-), into the anthracene-9,10-dione scaffold has a profound impact on the electronic properties of the molecule. The sulfonyl group, being strongly electron-withdrawing, can interact with amino acid residues like Lys379 in certain proteins. kcl.ac.uk This interaction highlights the importance of the oxidation state of the sulfur atom in determining the binding capabilities of the molecule.
In contrast, thioether linkages are generally less electron-withdrawing. The electronic effect of substituents on the anthracene (B1667546) core is a critical determinant of the molecule's reactivity and photochemistry. rsc.org The electron-donating or electron-withdrawing nature of a substituent, and its magnitude, can influence the kinetics of chemical reactions and the thermal stability of the resulting products. rsc.org For instance, stronger electron-withdrawing effects can lead to a redshift in the maximum wavelength of light absorption. rsc.org
Impact of Sulfur Atom Position and Nature on the Anthracene-9,10-dione Core
The position of the sulfur-containing substituent on the anthracene-9,10-dione ring system is a crucial factor in determining its chemical behavior. The reactivity of the anthracene core, particularly in reactions like Diels-Alder cycloadditions, is highest at the 9 and 10 positions. researchgate.net The presence of substituents at other positions can modulate this reactivity by altering the electron density of the aromatic rings. rsc.org
Correlation between Molecular Structure and Biological Mechanism of Action
The biological activity of sulfur-containing anthracene-9,10-diones is intricately linked to their molecular structure. Specific structural features govern their mode of interaction with biological macromolecules like DNA and enzymes, ultimately defining their therapeutic potential.
Intercalative Binding Modes with DNA and G-quadruplex Structures
Anthracene-9,10-dione derivatives are well-known for their ability to intercalate into DNA, a mechanism that is often central to their anticancer properties. nih.govnih.gov The position of substituents on the anthraquinone (B42736) ring dictates the specific mode of intercalation. nih.gov For instance, derivatives substituted at the 2 and 6 positions can bind to DNA through a "threading" mode, where the side chains pass through the DNA grooves. nih.gov This is in contrast to "classical" intercalation where both side chains lie in the same groove. nih.gov
Furthermore, certain anthraquinone derivatives have been shown to bind to and stabilize G-quadruplex DNA structures, which are found in telomeric regions and oncogene promoters. nih.gov This interaction can disrupt telomere maintenance in cancer cells and trigger apoptosis. nih.gov The ability of these compounds to induce thermal stability in G-quadruplex DNA is a key aspect of their anticancer activity. nih.gov
Role of Side Chains in Modulating DNA Binding Affinity and Selectivity
The side chains attached to the anthracene-9,10-dione core play a critical role in modulating DNA binding affinity and selectivity. The length and chemical nature of these side chains can significantly enhance the binding constant. For example, the addition of a long alkyldiamine side chain can increase the binding affinity to DNA by a factor of approximately 35. nih.gov
Influence on Enzymatic Inhibition Profiles (e.g., Caspase, Monoamine Oxidase)
Sulfur-containing anthracene-9,10-diones and their derivatives have been shown to inhibit various enzymes, highlighting another facet of their biological activity.
Caspase Inhibition: Some anthracene-9,10-dione derivatives have been investigated for their potential to inhibit caspases, a family of proteases crucial for apoptosis. While direct inhibition of caspases by 2-sulfanylanthracene-9,10-dione is not extensively documented in the provided results, the broader class of anthraquinones is known to induce apoptosis. nih.gov The activation of caspases, such as caspase-3, is a downstream event following the interaction of these compounds with their primary targets, like DNA. nih.gov For instance, IFNγ/SM treatment in certain cell lines can induce caspase-10 processing and subsequent caspase-3 activation. nih.gov
Monoamine Oxidase (MAO) Inhibition: Several tricyclic compounds, including anthraquinone derivatives, have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. nih.gov These compounds generally show specificity for MAO-A. nih.gov The inhibition of MAO-A is a potential therapeutic strategy for depression. researchgate.netimpactfactor.org Natural anthraquinones like purpurin (B114267) and alizarin (B75676) have been shown to inhibit MAO-A, suggesting that the anthraquinone scaffold is a promising starting point for the development of novel MAO inhibitors. researchgate.net Synthetic amino-anthracene-9,10-dione derivatives have also demonstrated significant MAO inhibitory activity. researchgate.net
Rational Design for Modulated Biological Responses and Enhanced Selectivity
The development of targeted therapies with improved efficacy and safety profiles is a central goal in medicinal chemistry. For the anthracene-9,10-dione class of compounds, the introduction of a sulfanyl (B85325) group at the 2-position of the anthraquinone core serves as a key modification in the pursuit of modulated biological responses and enhanced selectivity. This strategic functionalization influences the electronic properties, steric hindrance, and potential for intermolecular interactions of the molecule, thereby impacting its pharmacological profile.
Design Strategies for Neuroprotective Agents and Modified Anticancer Profiles
The versatility of the 2-sulfanyl-anthracene-9,10-dione scaffold allows for its exploration in diverse therapeutic areas, including neuroprotection and oncology. The design strategies for each application, however, diverge based on the desired mechanism of action and molecular targets.
Recent studies have highlighted the neuroprotective potential of sulfur-containing anthraquinone derivatives. A notable example is anthraquinone-2-sulfonic acid (AQ2S), a derivative of this compound. Research has shown that AQ2S exhibits neuroprotective properties in models of neuronal death induced by oxidative stress (hydrogen peroxide) and staurosporine. nih.gov The proposed mechanisms of action for its neuroprotective effects include the inhibition of caspases and the activation of the Akt signaling pathway, a crucial regulator of cell survival. nih.gov
Interestingly, the neuroprotective activity of AQ2S contrasts with some other anthraquinone derivatives like emodin, which failed to show similar protective effects and, at higher concentrations, even exacerbated oxidative injury. nih.gov This underscores the critical role of the substituent at the 2-position in defining the neuroprotective profile of the anthraquinone core. The sulfonic acid group, an oxidized form of the sulfanyl group, imparts distinct physicochemical properties that likely contribute to its unique biological activity.
The design of neuroprotective agents based on the this compound scaffold focuses on:
Modulating Redox Properties: The sulfur atom can influence the molecule's ability to participate in redox cycling, a key factor in both therapeutic efficacy and toxicity.
Enhancing Target Specificity: Modifications to the sulfanyl group or other parts of the molecule can be explored to increase affinity for specific enzymes or receptors involved in neurodegenerative pathways, such as caspases. nih.gov
| Compound | Model of Neuronal Injury | Observed Effect | Proposed Mechanism of Action |
| Anthraquinone-2-sulfonic acid (AQ2S) | Hydrogen peroxide, Staurosporine | Neuroprotective | Caspase inhibition, Akt activation |
| Emodin | Hydrogen peroxide | No protection, exacerbation of injury at high concentrations | - |
| Rhein | Hydrogen peroxide | No protection | - |
| Aloin | Hydrogen peroxide | No protection | - |
| This table summarizes the neuroprotective effects of various anthraquinone derivatives. |
The anticancer activity of anthracene-9,10-diones is well-established, with many derivatives functioning as DNA intercalators and topoisomerase inhibitors. The introduction of a sulfanyl group at the 2-position offers a handle for modifying the anticancer profile, aiming to enhance potency against specific cancer cell lines and improve the therapeutic window.
While extensive research has been conducted on amido- and aza-substituted anthracene-9,10-diones as anticancer agents, specific data on the anticancer design strategies for this compound is more limited. nih.govmdpi.comnih.gov However, general principles of anthraquinone-based anticancer drug design can be applied. The sulfanyl group can be further functionalized to introduce side chains that can:
Alter DNA Binding Affinity and Mode: The nature and length of the side chain attached to the sulfur atom can influence how the molecule interacts with DNA, potentially leading to altered sequence selectivity and cytotoxic mechanisms. nih.gov
Introduce Novel Mechanisms of Action: Modifications can be designed to target other cellular pathways beyond DNA intercalation, such as specific kinases or signaling pathways that are dysregulated in cancer.
Modulate Solubility and Bioavailability: The physicochemical properties of the sulfur-containing side chain can be tuned to improve the drug-like properties of the compound.
Approaches to Minimize Undesirable Off-Target Interactions and Improve Therapeutic Index (as a design objective)
A critical aspect of drug design is to maximize the therapeutic index, which is the ratio between the toxic dose and the effective therapeutic dose of a drug. For anticancer agents, minimizing off-target toxicity is paramount to improving patient outcomes.
The design of this compound derivatives with improved selectivity involves several strategies:
Targeted Delivery: While not inherent to the molecule itself, the sulfanyl group can serve as a conjugation point for moieties that target specific receptors or antigens overexpressed on cancer cells.
Exploiting Tumor Microenvironment: The unique chemical environment of tumors (e.g., hypoxia, lower pH) can be exploited. Derivatives can be designed to be selectively activated under these conditions.
Reducing Mutagenicity: A significant concern with DNA-intercalating agents is their potential for mutagenicity. Studies on amido-substituted anthracene-9,10-diones have shown that it is possible to design non-mutagenic DNA intercalators. acarindex.com This suggests that careful design of the substituents on the this compound core could also lead to compounds with reduced mutagenic potential.
The therapeutic index is a critical measure of a drug's safety and is a key objective in the design of novel therapeutics. nih.gov Strategies to improve the therapeutic index of this compound derivatives include:
Enhancing Potency: By optimizing the structure for higher affinity and efficacy at the desired target, the effective dose can be lowered, thereby increasing the therapeutic index.
Decreasing General Toxicity: The introduction of the sulfanyl group and its subsequent modifications can alter the metabolic profile of the compound, potentially leading to the formation of less toxic metabolites. For instance, some studies have shown that the addition of charged ring substituents, such as a sulfonic group, can decrease the inhibitory activity against certain enzymes, which could translate to lower off-target toxicity.
| Design Objective | Approach | Rationale |
| Minimize Off-Target Interactions | Targeted delivery moieties | Increase concentration at the tumor site, sparing healthy tissues. |
| Design for activation in tumor microenvironment | Enhance selectivity for cancer cells. | |
| Structural modifications to reduce mutagenicity | Decrease the risk of secondary malignancies. | |
| Improve Therapeutic Index | Enhance potency through structural optimization | Lower the required effective dose. |
| Modify metabolic profile via sulfanyl group | Reduce the formation of toxic metabolites. | |
| This table outlines the design objectives and corresponding strategies for improving the therapeutic profile of this compound derivatives. |
Emerging Applications and Advanced Research Directions for 2 Sulfanylanthracene 9,10 Dione and Its Analogs
Materials Science and Engineering Applications
The unique chemical structure of 2-sulfanylanthracene-9,10-dione and its derivatives has spurred significant interest in their application within materials science and engineering. These compounds are being explored for their potential to impart desirable properties to a variety of materials, from advanced polymer systems to organic electronics.
Integration into Advanced Polymer Systems (e.g., Self-Healing Epoxy Resins)
The development of self-healing and malleable epoxy resins is a key area of research, and disulfide-containing compounds are playing a crucial role. While not specifically mentioning this compound, research has shown that other molecules containing disulfide bonds can be used as hardeners or co-curing agents in epoxy resin formulations. researchgate.net For instance, the compound 1,4,5-oxadithiepane-2,7-dione (DSAA) has been synthesized and used as a co-curing agent with methylhexahydrophthalic anhydride (B1165640) to create epoxy resins with both dynamic and permanent crosslinked networks. researchgate.net These resins exhibit high mechanical and thermal properties, as well as excellent malleability and the ability to self-heal. researchgate.net The principle relies on the reversible nature of the disulfide bonds, which can break and reform under certain conditions, such as heat, allowing the material to repair damage. This approach demonstrates the potential for incorporating compounds like this compound, which also contains a sulfur linkage, into similar self-healing polymer systems.
Development of Organic Optoelectronic Materials (e.g., OLED Emitters)
Anthracene (B1667546) derivatives are well-known for their fluorescent properties and have been investigated for their use in organic light-emitting diodes (OLEDs). For example, 9,10-diphenylanthracene (B110198) is a known fluorescer used in chemiluminescence systems. researchgate.net The core anthracene structure provides the necessary electronic properties for light emission. The functionalization of the anthracene core, as seen in this compound, can be used to tune the emission color, efficiency, and other properties of the resulting material. The development of novel luminol-related compounds containing a 2-arylbenzothiazole moiety, synthesized from 7-amino-6-sulfanylphthalazine-1,4(2H,3H)-dione, highlights how modifications to a core structure can influence chemiluminescent properties. researchgate.net This suggests that derivatives of this compound could be designed and synthesized to serve as efficient emitters in OLED devices, contributing to the advancement of display and lighting technologies.
Utilization as Chromogenic Components in Polymeric Materials (e.g., Colorant Diols in Polyurethanes)
The inherent color of anthraquinone (B42736) derivatives makes them suitable for use as chromogenic components in polymeric materials. The this compound structure, with its anthraquinone core, possesses chromophoric properties. By incorporating such molecules into polymer chains, for example as colorant diols in the synthesis of polyurethanes, it is possible to create intrinsically colored materials. This eliminates the need for post-polymerization dyeing processes, which can be environmentally detrimental. The specific color of the resulting polymer would be dependent on the electronic structure of the incorporated chromophore. The thiol (-SH) group in this compound offers a reactive site for covalent bonding into a polymer backbone, ensuring the permanence of the color.
Chemical Sensing and Detection Technologies
The ability of this compound and its analogs to interact with specific analytes, often accompanied by a change in their optical properties, makes them promising candidates for the development of chemical sensors.
Design of Fluorescent Probes for Metal Ion Detection (e.g., Selective Pb(II) Sensing)
An optical sensor, JA/(2,6-di((E)-benzylidene)cyclohexan-1-one), has been synthesized and demonstrated to be highly efficient and selective in detecting lead (Pb²⁺) ions in aqueous solutions. researchgate.net The interaction between the JA sensor and Pb²⁺ ions leads to a significant enhancement of fluorescence, indicating the formation of a stable complex. researchgate.net This "turn-on" fluorescence response allows for the sensitive detection of Pb²⁺. The binding ratio between the sensor and the metal ion was determined to be 2:1 through various analytical techniques, including fluorometric analysis and absorption spectra. researchgate.net The sensor exhibits a high association constant of 3 × 10⁶ M⁻² and a low detection limit of 5 × 10⁻⁷ M, showcasing its high sensitivity towards Pb²⁺. researchgate.net Furthermore, the sensor's effectiveness is not hampered by the presence of other potentially interfering metal ions. researchgate.net The reusability of the sensor has also been demonstrated by using EDTA to release the Pb²⁺ ions. researchgate.net
| Sensor Property | Value |
| Analyte | Pb²⁺ |
| Sensor | JA/(2,6-di((E)-benzylidene)cyclohexan-1-one) |
| Binding Ratio (Sensor:Pb²⁺) | 2:1 |
| Association Constant (Kₐ) | 3 × 10⁶ M⁻² researchgate.net |
| Detection Limit (LOD) | 5 × 10⁻⁷ M researchgate.net |
| Response Type | Fluorescence Enhancement ("Turn-on") |
Biochemical Tool Development and Probe Applications
Beyond materials and sensing, derivatives of anthracene are being explored as tools in biochemical research. Their fluorescent properties and ability to be chemically modified make them suitable for developing probes to study biological processes. For instance, anthracene-based fluorescent probes with dithioacetal groups have been synthesized for the detection of mercury ions (Hg²⁺). mdpi.com These probes demonstrate the principle of using a fluorophore like anthracene and modifying it with specific functional groups to achieve selective binding and a detectable response to a target molecule. mdpi.com
Development of Probes for Investigating Biological Pathways and Molecular Mechanisms
The inherent properties of the anthracene-9,10-dione core, such as its planarity and electrochemical activity, make it an excellent foundation for the design of molecular probes. The addition of a sulfur-containing moiety can further refine the functionality, allowing for the development of targeted tools to explore complex biological systems.
Analogs of this compound are being developed as fluorescent probes and chemical traps to detect and quantify reactive oxygen species (ROS), such as singlet molecular oxygen, within biological environments. mdpi.comnih.gov These probes can cross cellular membranes and their interaction with specific ROS can be monitored, providing insights into cellular stress and signaling pathways. mdpi.com For instance, the synthesis of hydrophilic and non-ionic anthracene derivatives has produced chemical traps for singlet oxygen detection, showcasing the adaptability of the anthracene scaffold for creating sophisticated biological tools. nih.gov
Furthermore, the general class of anthracene-9,10-diones has been extensively studied for its ability to interact with DNA and inhibit key cellular enzymes. nih.gov Derivatives are known to function as DNA intercalators, a mechanism that underpins the activity of many anticancer agents. nih.gov Computational and biophysical studies on heterocyclic derivatives of anthraquinone have demonstrated their potential to bind with targets like Aurora kinases, which are crucial in cell division, suggesting their utility as probes for studying cancer-related pathways. acs.org Research into anthracene-9,10-dione dioxime derivatives has identified potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway implicated in numerous cancers. lew.ro The development of sulfur-containing analogs based on these findings could yield highly specific probes for dissecting these and other molecular mechanisms.
Future Perspectives in Synthetic Methodologies
The translation of promising compounds from laboratory research to broader applications hinges on the availability of efficient and practical synthetic methods. Future research is focused on developing greener, more economical, and scalable routes to this compound and its analogs.
Traditional methods for functionalizing the anthracene-9,10-dione core can sometimes require harsh conditions or multiple steps. Modern synthetic chemistry is moving towards more elegant and sustainable solutions. A key area of development is the use of catalysis to achieve high efficiency and selectivity. For example, visible-light-responsive covalent organic frameworks (COFs) functionalized with anthraquinone have been used as metal-free heterogeneous catalysts for the selective aerobic oxidation of sulfides. acs.org This highlights a green chemistry approach that could be adapted for the synthesis of sulfanyl-anthracene-9,10-diones.
The principles of atom economy—maximizing the incorporation of starting materials into the final product—are central to this effort. Research into methods like the Baker–Venkataraman rearrangement, a classic reaction in flavonoid synthesis, showcases how established, efficient reactions are continually refined for industrial applications in dye and pigment chemistry, a field closely related to anthraquinones. wordpress.com The development of one-pot, multicomponent reactions, such as those used to synthesize anthraquinone-linked cyclopentanone (B42830) derivatives, represents another promising, green chemistry strategy. nih.gov Applying such principles to sulfur-containing analogs is a key future direction.
For any compound to be viable for widespread use, its synthesis must be scalable. A process that works on a milligram scale in a research lab may not be practical for kilogram-scale industrial production. Research efforts are therefore directed at ensuring that novel synthetic routes are not only efficient but also robust and scalable.
The development of processes that utilize cost-effective reagents and are environmentally friendly is crucial for industrial feasibility. wordpress.com For example, a method for producing regenerated LCO (a cathode material) that is described as a "straightforward, scalable, environmentally friendly, sustainable, and cost-effective direct regeneration process" demonstrates the kind of process optimization that is needed. rsc.org Similarly, the use of bioreactors for the submerged culture of fungi like Aspergillus niger to produce enzymes and citric acid on a massive scale (over 1.4 million tonnes per year) shows how biological synthesis methods can achieve industrial relevance. wikipedia.org Exploring biocatalytic or fermentation-based routes for producing anthraquinone precursors could dramatically improve the industrial feasibility of their derivatives.
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound and its analogs, researchers are turning to advanced "omics" technologies. These systems biology approaches—including transcriptomics, proteomics, and metabolomics—allow for a global, unbiased view of how cells and organisms respond to a chemical compound, moving beyond the study of a single target. frontiersin.org
A recent study on anthracene and its chlorinated (not sulfur-containing) derivatives provides a powerful template for future research. Using an integrated transcriptomics and metabolomics approach, scientists assessed the toxic effects of these compounds on human liver cells. nih.gov The analysis revealed that even at low, human-relevant concentrations, the compounds perturbed global gene expression and significantly altered metabolic pathways, particularly those related to lipid and nucleotide metabolism. nih.gov This type of integrated analysis can uncover unexpected mechanisms and provide a comprehensive safety and activity profile.
Applying these omics technologies to sulfur-containing anthracene-9,10-diones would be a significant step forward.
Transcriptomics (Gene Expression Profiling) can reveal which genes are turned on or off in response to the compound, pointing to the specific signaling pathways being modulated. nih.gov
Proteomics can identify changes in protein levels, providing a direct look at the cellular machinery affected by the compound.
Metabolomics analyzes changes in small-molecule metabolites, offering a real-time snapshot of the cell's physiological state and identifying metabolic pathways that are disrupted. nih.gov
By integrating these large-scale datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers of efficacy, and better predict its effects. frontiersin.org
| Research Area | Technology Used | Key Findings | Reference |
| Toxicity of Anthracene Analogs | Transcriptomics & Metabolomics | Perturbation of global gene expression and alterations in lipid and nucleotide metabolism in human liver cells. | nih.gov |
| Anticancer Drug Evaluation | Transcriptomics | Gene expression signatures reflect the drug's mode of action and can classify agents based on target pathways. | nih.gov |
| Immune System Analysis | Multi-omics Integration | Protein-protein interaction networks can be used to integrate transcriptomic, proteomic, and metabolomic data to understand complex immune responses. | frontiersin.org |
Rational Design and Synthesis of Next-Generation Sulfur-Containing Anthracene-9,10-diones
The future of developing more effective and specific molecules based on the this compound scaffold lies in rational design. This approach uses a deep understanding of structure-activity relationships (SAR) and computational tools to design new compounds with desired properties, rather than relying on traditional trial-and-error screening. researchgate.net
Computational chemistry has become an indispensable tool in this process. numberanalytics.com Techniques such as molecular docking and molecular dynamics simulations allow scientists to predict how a designed molecule will bind to its biological target, such as a specific enzyme or DNA sequence. acs.orgnih.gov For example, in silico studies were used to evaluate thousands of anthraquinones from a database to identify a lead compound, N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide, as a potential inhibitor of DNA gyrase in M. tuberculosis. nih.gov From this hit, a new derivative was computationally designed that showed improved binding energy and a better predicted pharmacokinetic profile. nih.gov
Conclusion and Future Research Trajectories
Summary of Key Academic Discoveries and Methodological Advancements Related to Sulfur-Containing Anthracene-9,10-diones
Research into sulfur-containing anthracene-9,10-diones has primarily focused on the development of synthetic methodologies and the evaluation of these compounds in various applications, most notably as potential therapeutic agents and functional materials.
Key academic discoveries include the synthesis of various thioether and thioester derivatives of anthraquinone (B42736). For instance, the synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione has been achieved through the nucleophilic substitution of a halogenated anthraquinone with a thiol. lew.ro This highlights a common and effective strategy for introducing sulfur-containing moieties onto the anthraquinone scaffold.
Methodological advancements have largely centered on nucleophilic aromatic substitution reactions, where a leaving group on the anthraquinone ring is displaced by a sulfur nucleophile. Another significant approach involves the use of diazonium salts. The conversion of an amino group on the anthraquinone ring to a diazonium salt, followed by reaction with a sulfur-containing nucleophile, provides a versatile route to various sulfur-functionalized derivatives. researchgate.net
The functionalization of the anthraquinone core with sulfur-containing groups has been shown to modulate the electronic properties of the molecule, influencing its color, redox potential, and biological activity. Studies on related compounds have demonstrated that the introduction of sulfur can enhance DNA binding affinity and cytotoxicity, making these derivatives interesting candidates for anticancer drug development. nih.gov
Table 1: Summary of Methodological Advancements
| Methodology | Description | Key Reactants | Potential Application |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halogen) by a sulfur nucleophile. | Halogenated anthraquinone, Thiol/Thiolate | Synthesis of thioether derivatives |
| Diazonium Salt Chemistry | Conversion of an aminoanthraquinone to a diazonium salt, followed by reaction with a sulfur nucleophile. | Aminoanthraquinone, Sodium Nitrite, Sulfur Nucleophile | Versatile synthesis of various sulfur-containing derivatives |
Identification of Unexplored Research Avenues and Gaps in Current Knowledge
Despite the progress made, the research landscape for sulfur-containing anthracene-9,10-diones, and specifically for 2-Sulfanylanthracene-9,10-dione, is characterized by significant gaps.
Furthermore, the potential biological activities of this compound remain a mystery. While other substituted anthraquinones have been investigated for their anticancer properties, the specific contribution of a 2-sulfanyl group to this activity is unknown. nih.govwikipedia.org Systematic studies are needed to evaluate its cytotoxicity, mechanism of action, and potential as a therapeutic agent.
From a materials science perspective, the properties of this compound as a potential component in organic electronics, sensors, or as a redox-active material have not been investigated. The sulfur atom could serve as a point for further functionalization or for coordination to metal surfaces, opening up avenues for the development of novel materials.
Interdisciplinary Research Opportunities in the Field of Sulfanylanthracene-9,10-dione Chemistry
The unique structural and potential electronic properties of this compound make it a promising candidate for interdisciplinary research.
Medicinal Chemistry and Chemical Biology: Collaborative efforts between synthetic chemists and biologists could lead to the synthesis and biological evaluation of a library of 2-sulfanyl-anthraquinone derivatives. Investigating their interactions with biological targets such as DNA, enzymes, and proteins could uncover novel therapeutic leads. The sulfur atom could also be exploited for targeted drug delivery or as a handle for bioconjugation.
Materials Science and Engineering: The development of novel organic semiconductors and functional materials is a rapidly growing field. The fusion of expertise from organic chemistry and materials science could explore the use of this compound as a building block for organic field-effect transistors (OFETs), photovoltaics, or chemical sensors. Its redox properties could be harnessed in the design of new battery materials or electrochromic devices.
Environmental Chemistry: Some anthraquinone derivatives are known to be persistent organic pollutants. Research at the intersection of environmental chemistry and toxicology could assess the environmental fate and potential toxicity of this compound and its degradation products. This is crucial for ensuring the responsible development and application of this class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Sulfanylanthracene-9,10-dione and its derivatives?
- Methodological Answer : Synthesis typically involves substitution reactions on the anthracene-9,10-dione core. For example, derivatives with amino or hydroxy groups can be synthesized via nucleophilic substitution using haloalkanamido intermediates and secondary amines under reflux conditions. Reaction optimization often requires adjusting solvent polarity (e.g., ethanol or dioxane) and acid catalysis (e.g., acetic acid) to enhance yield . For thiol (-SH) group introduction, controlled oxidation or thiol-ene click chemistry may be employed, though specific protocols for 2-sulfanyl derivatives require validation via NMR and HPLC .
Q. What spectroscopic methods are recommended for characterizing the structure of this compound?
- Methodological Answer : Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., hydroxy or amino protons).
- UV-Vis Spectroscopy : To assess conjugation effects from substituents, with anthraquinones typically absorbing in the 250–400 nm range.
- X-ray Crystallography : For absolute configuration determination, as demonstrated for 2,6-disubstituted anthraquinones .
- IR Spectroscopy : To identify functional groups like carbonyl (C=O, ~1670 cm⁻¹) and thiol (-SH, ~2550 cm⁻¹) .
Advanced Research Questions
Q. How does the substitution pattern at the 2-position of anthracene-9,10-dione derivatives influence their DNA-binding affinity and cytotoxicity?
- Methodological Answer : Substituent hydrophobicity and steric effects critically modulate DNA interaction. For instance:
- Hydrophobic groups (e.g., hexylamino) enhance intercalation by stabilizing interactions with DNA base pairs .
- Electron-withdrawing groups (e.g., fluorine) increase redox activity, promoting reactive oxygen species (ROS) generation under light exposure .
- Comparative studies using thermal denaturation assays and molecular modeling show that 2-sulfanyl derivatives may exhibit dual binding modes (major/minor groove) due to thiol group flexibility, as observed in structurally similar compounds .
Q. What experimental approaches are used to study the intercalation of this compound derivatives with DNA?
- Methodological Answer : Key techniques include:
- Thermal Denaturation (Tm) : Measures DNA helix stability; intercalators increase Tm by 5–15°C depending on binding strength .
- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
- Fluorescence Quenching : Quantifies binding constants (K ~10⁴–10⁶ M⁻¹) by monitoring emission changes of DNA-bound ethidium bromide displaced by the compound .
- Molecular Docking Simulations : Predict binding modes using software like AutoDock, validated by crystallographic data from analogs like 2,6-bis(aminoalkanamido) derivatives .
Q. How do photophysical properties of this compound derivatives impact their utility as fluorescent probes?
- Methodological Answer : Anthraquinones with electron-donating substituents (e.g., -OH, -NH2) exhibit tunable fluorescence. For example:
- Solvatochromism : Emission shifts (Δλ ~50 nm) in polar solvents due to intramolecular charge transfer, useful for microenvironment sensing .
- Quantum Yield Optimization : Derivatives with rigid structures (e.g., fused rings) show higher Φ values (~0.4) compared to flexible analogs, as demonstrated in hexylamino-substituted anthraquinones .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported cytotoxicity data for anthracene-9,10-dione derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardization strategies include:
- Dose-Response Curves : Use IC50 values normalized to positive controls (e.g., doxorubicin).
- ROS Scavenger Controls : To distinguish between DNA intercalation and oxidative stress mechanisms .
- Comparative SAR Studies : Evaluate substituent effects across multiple derivatives, as seen in 2,6-disubstituted vs. monosubstituted analogs .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
